molecular formula C18H15NO5 B5850442 3,4-dimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one

3,4-dimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one

Cat. No.: B5850442
M. Wt: 325.3 g/mol
InChI Key: BPAHELUFQXKRPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one, also known as DNBC, is a synthetic compound that belongs to the class of coumarin derivatives. This compound has gained significant attention in the scientific research community due to its potential applications in drug discovery and development.

Mechanism of Action

The exact mechanism of action of 3,4-dimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory cytokines, reduce the proliferation of cancer cells, and protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3,4-dimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one is its versatility in terms of its pharmacological activities. It has been shown to possess a wide range of activities, making it a useful tool in various research areas. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 3,4-dimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets. Finally, the development of new synthetic methods for this compound could lead to the discovery of new analogs with improved pharmacological properties.

Synthesis Methods

3,4-dimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one can be synthesized through a multi-step process that involves the reaction of 7-hydroxy-3,4-dimethylcoumarin with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The resulting compound is then subjected to further reactions to achieve the desired product.

Scientific Research Applications

3,4-dimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. These properties make it an attractive candidate for the development of new drugs to treat various diseases.

Properties

IUPAC Name

3,4-dimethyl-7-[(4-nitrophenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-11-12(2)18(20)24-17-9-15(7-8-16(11)17)23-10-13-3-5-14(6-4-13)19(21)22/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAHELUFQXKRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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